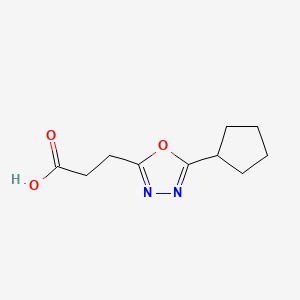![molecular formula C11H21NO3 B1443454 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate CAS No. 1344331-29-8](/img/structure/B1443454.png)
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
Descripción general
Descripción
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a chemical compound with the CAS Number: 1344331-29-8 . It has a molecular weight of 215.29 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI Code for Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is 1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a powder that is stored at room temperature . It has a molecular weight of 215.29 .Aplicaciones Científicas De Investigación
Organic Synthesis
In organic chemistry, this compound is used to introduce the pyrrolidine moiety into larger molecules. This is particularly useful in the synthesis of complex organic compounds where the pyrrolidine ring is a key functional group .
Material Science
The tert-butyl group in the compound can act as a protecting group during chemical reactions, which is essential in material science for creating polymers with specific characteristics .
Catalysis
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate can be used in catalytic cycles, particularly in asymmetric synthesis, where the chirality of pyrrolidine is beneficial for achieving the desired enantiomeric excess .
Biological Studies
The hydroxymethyl group attached to the pyrrolidine ring makes it a candidate for probing biological systems, especially for studying enzyme-substrate interactions where such structural motifs are relevant .
Chemical Research
Researchers utilize this compound for method development in chemical synthesis, exploring new pathways and reactions where pyrrolidine derivatives are required .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material when analyzing the presence of similar structures in complex mixtures using techniques like chromatography .
Safety and Handling Research
Due to its specific chemical properties, this compound is also studied for its safety and handling procedures, contributing to the development of guidelines for the use of similar organic compounds in research settings .
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVUOJMIZOHBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



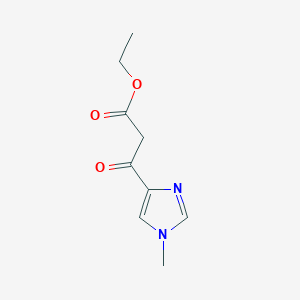
![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)
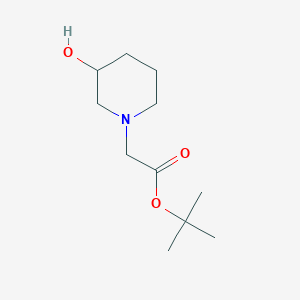
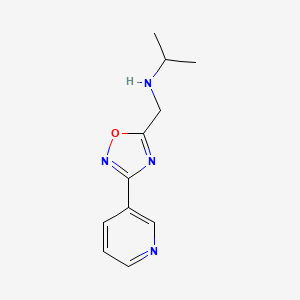
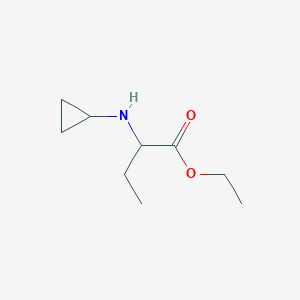

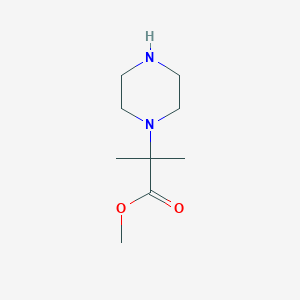
![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)
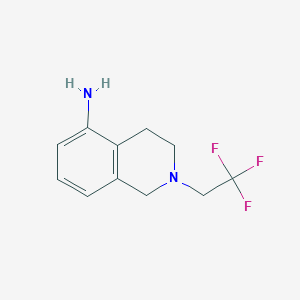
amine](/img/structure/B1443390.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
